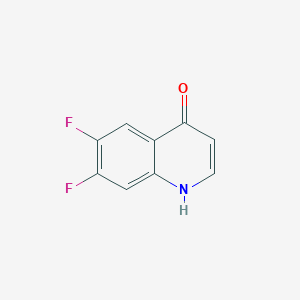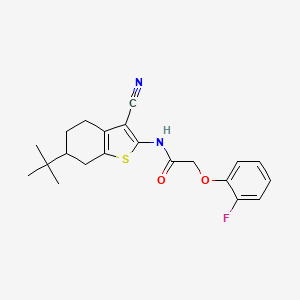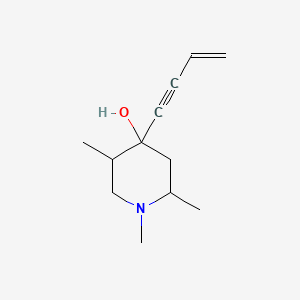![molecular formula C23H26ClN3O4 B11075599 1-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11075599.png)
1-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
この化合物はヘキサヒドロキノリン誘導体 のクラスに属します。その複雑な構造は、モルホリン環 、クロロフェニル基 、およびカルボキサミド 官能基を含んでいます。これらの部分の存在は、潜在的な生物活性と多様な用途を示唆しています。
2. 製法
合成経路: この化合物の合成には、いくつかのステップが伴います。一般的な経路の1つは、次のようなものです。
モルホリンのアルキル化: モルホリン環は、または類似のアルキル化剤でアルキル化されます。
アミド化: 生成されたアミンは、次に適切なカルボン酸誘導体(例:アシルクロリド)とアミド化されて、カルボキサミド官能基を形成します。
工業生産: 具体的な工業生産方法は独自のものです。ただし、この化合物は、同様の原理を用いて、より大規模に合成することができます。
準備方法
The synthesis of 1-(4-CHLOROPHENYL)-N-[3-(4-MORPHOLINYL)PROPYL]-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multiple steps, including the formation of the quinoline core, the introduction of the morpholine ring, and the attachment of the chlorophenyl group. Common synthetic routes may include:
Formation of the Quinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Ring: This can be achieved through nucleophilic substitution reactions, where a morpholine derivative is introduced to the quinoline core.
Attachment of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions, where the chlorophenyl group is introduced to the quinoline core.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
化学反応の分析
反応性:
酸化: この化合物は、酸化反応を起こし、さまざまな酸化生成物を生成する可能性があります。
還元: 還元反応により、この化合物の還元型が生じる可能性があります。
置換: クロロフェニル基は、置換反応を起こしやすいです。
酸化: などの酸化剤。
還元: などの還元剤。
置換: 適切な触媒の存在下でのさまざまな求核剤(例:アミン、チオール)。
4. 科学研究における用途
この化合物は、次のような用途があります。
医薬品化学: 薬理作用を示す可能性があり、創薬に関連しています。
生物学的研究: 研究者は、細胞プロセスと経路に対するその影響を調査しています。
材料科学: その独特の構造は、新しい材料に貢献する可能性があります。
科学的研究の応用
1-(4-CHLOROPHENYL)-N-[3-(4-MORPHOLINYL)PROPYL]-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activity makes it a candidate for studying its effects on various biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
正確な作用機序は、現在も研究中です。 潜在的な分子標的には、酵素 、受容体 、または細胞シグナル伝達経路 が含まれます。その正確な作用機序を解明するためには、さらなる研究が必要です。
6. 類似の化合物との比較
キノリン誘導体: キノリン骨格を持つ化合物を調べます。
モルホリン系アミド: モルホリンを含む他のアミドを調べます。
類似化合物との比較
1-(4-CHLOROPHENYL)-N-[3-(4-MORPHOLINYL)PROPYL]-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can be compared with other similar compounds, such as:
- 1-(4-CHLOROPHENYL)-3-(4-(4-MORPHOLINYL)ANILINO)-2,5-PYRROLIDINEDIONE
- 4-(4-BUTOXY-3-METHYLBENZOYL)-5-(4-CHLOROPHENYL)-3-HYDROXY-1-[3-(4-MORPHOLINYL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE
These compounds share structural similarities, such as the presence of a chlorophenyl group and a morpholine ring, but differ in their core structures and specific functional groups. The uniqueness of 1-(4-CHLOROPHENYL)-N-[3-(4-MORPHOLINYL)PROPYL]-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE lies in its quinoline core, which imparts distinct chemical and biological properties.
特性
分子式 |
C23H26ClN3O4 |
|---|---|
分子量 |
443.9 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-2,5-dioxo-7,8-dihydro-6H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H26ClN3O4/c24-16-5-7-17(8-6-16)27-20-3-1-4-21(28)18(20)15-19(23(27)30)22(29)25-9-2-10-26-11-13-31-14-12-26/h5-8,15H,1-4,9-14H2,(H,25,29) |
InChIキー |
OPIGRGCCXNYYEO-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)Cl)C(=O)NCCCN4CCOCC4)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-fluoro-N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11075520.png)

![3-(4-methoxyphenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11075538.png)
![4-[Methyl(phenylsulfonyl)amino]-3-phenylbutanoic acid](/img/structure/B11075539.png)
![12-oxa-1,3,10-triazapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13,15,17(21)-octaene](/img/structure/B11075540.png)
![Cyclopentanecarboxylic acid, 3-[[(2-aminophenyl)amino]carbonyl]-1,2,2-trimethyl-](/img/structure/B11075546.png)

![2-[1-(3-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11075566.png)
![1-(4-Chlorophenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]thiourea](/img/structure/B11075573.png)

![5-(3-Methoxyphenyl)-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11075589.png)
![3,5-bis[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B11075591.png)

![5,5-dimethyl-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B11075608.png)
